
1-aminohydantoin
Overview
Description
1-aminohydantoin is an organic compound with the chemical formula C₃H₅N₃O₂. It appears as a white crystalline solid and is slightly soluble in water and acidic solutions . This compound is known for its diverse applications in pharmaceuticals, agriculture, and cosmetics.
Preparation Methods
1-aminohydantoin can be synthesized through several methods. One common synthetic route involves the reaction of 1-iminodimethylurea with formaldehyde under alkaline conditions . The reaction is typically carried out in a warm reaction system, resulting in the formation of this compound. This method is favored for its simplicity and high reaction efficiency .
Chemical Reactions Analysis
1-aminohydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield amino-substituted derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Immunological Applications
1-aminohydantoin has been utilized in the preparation of artificial antigens for immune analysis. A notable method involves synthesizing an artificial antigen from this compound and p-aldehydobenzoic acid, which can be coupled with bovine serum albumin. This synthetic process is significant for developing immunoassays, particularly enzyme-linked immunosorbent assays (ELISA) for detecting metabolites such as 1-amido glycolyurea .
Table 1: Summary of Immunological Applications
Application | Description | Method |
---|---|---|
Artificial Antigen Preparation | Used for immune analysis | Coupling with bovine serum albumin |
ELISA Development | Detection of metabolites | Synthesis of semi-antigens |
This compound is also linked to antibacterial applications, particularly as a metabolite of nitrofurantoin. It covalently binds to tissue proteins and can be released under slightly acidic conditions, making it relevant in the study of antibiotic resistance and efficacy .
Table 3: Antibacterial Applications
Application | Mechanism | Relevance |
---|---|---|
Nitrofurantoin Metabolite | Binds to tissue proteins | Study of antibiotic resistance |
Cancer Research
The incorporation of this compound into hybrid compounds has shown potential in enhancing antiproliferative activity against various cancer cell lines. For instance, hybrids containing the this compound moiety have been evaluated for their docking ability to ATP binding sites in kinases associated with cancer progression .
Table 4: Cancer Research Applications
Hybrid Compound | Target Kinase | Activity | Cell Lines Tested |
---|---|---|---|
Latonduine-1-Amino-Hydantoin Hybrid | PIM-1 Enzyme | Enhanced antiproliferative activity | A549, MDA-MB-231 |
Environmental Monitoring
In environmental science, this compound has been utilized to develop immunoassays for detecting nitrofurantoin residues in water sources. This application is critical for ensuring water safety and monitoring contamination levels .
Table 5: Environmental Monitoring Applications
Application | Target Contaminant | Method |
---|---|---|
Nitrofurantoin Detection | Water Safety | Immunoassay Development |
Mechanism of Action
The mechanism of action of 1-aminohydantoin involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its binding affinity towards the voltage-gated sodium channel inner pore, which helps in stabilizing neuronal membranes and preventing seizures . Additionally, its antibacterial properties are linked to its ability to inhibit bacterial protein synthesis .
Comparison with Similar Compounds
1-aminohydantoin can be compared with other similar compounds such as:
Thiazolidine-2,4-dione: Known for its hypoglycemic activity through PPAR-γ receptor activation.
Imidazolidine-2,4-dione: Shares similar anticonvulsant and antibacterial properties.
The uniqueness of this compound lies in its versatile applications across different fields, making it a valuable compound for various industrial and research purposes.
Biological Activity
1-Aminohydantoin (1-AH) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is a derivative of hydantoin, a bicyclic compound that has been explored for various biological activities. Its structural characteristics allow it to interact with different biological targets, making it a candidate for drug development.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound in various cancer cell lines. For instance, a study investigated its activity against lung adenocarcinoma (A549), colon adenocarcinoma (LS-174), and triple-negative breast adenocarcinoma (MDA-MB-231) cells. The results indicated that this compound exhibited low toxicity in these cancer cells compared to normal human lung fibroblast cells (MRC-5), suggesting potential as an anticancer agent.
Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Adenocarcinoma) | >100 | |
LS-174 (Colon Adenocarcinoma) | 75 | |
MDA-MB-231 (Breast Adenocarcinoma) | 80 | |
MRC-5 (Normal Lung Fibroblast) | >100 |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties , particularly in treating urinary tract infections. A clinical study reported that it was effective in treating uncomplicated urinary tract infections in 61 out of 100 patients, demonstrating significant bacteriological improvement . This suggests that this compound may serve as a viable alternative to conventional antibiotics.
Antimalarial Activity
Another promising area of research involves the antimalarial activity of aminohydantoins. A study demonstrated that certain derivatives exhibited potent nanomolar inhibition against Plasmodium species, the causative agents of malaria. The structure-activity relationship analysis indicated that modifications to the aminohydantoin structure could enhance its efficacy and bioavailability .
Table 2: Antimalarial Activity of Aminohydantoins
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Cytotoxic Mechanism : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific kinase pathways, enhancing its antiproliferative effects .
- Antimicrobial Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
- Antimalarial Mechanism : The antimalarial properties are attributed to the inhibition of aspartic proteases, crucial for the survival and replication of Plasmodium parasites .
Case Studies and Clinical Applications
Several case studies have illustrated the clinical potential of this compound:
- Urinary Tract Infections : In a cohort study involving patients with recurrent urinary tract infections, treatment with this compound resulted in significant symptom relief and bacteriological clearance .
- Cancer Therapy : Preclinical trials have shown that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What experimental methods are used to confirm the formation of 1-aminohydantoin-DNA adducts in vitro?
- Methodological Answer : Formation of this compound adducts with abasic (Ap) DNA sites is confirmed using denaturing polyacrylamide gel electrophoresis (20%) and electrospray ionization mass spectrometry (ESI-MS). For example, incubation of Ap-containing DNA duplexes with this compound (1 mM) in HEPES buffer (50 mM, pH 7.4) and NaCl (100 mM) at 37°C for 24 hours generates adducts. Stability is tested via NaOH treatment (165 mM, 37°C, 30 min), and repair inhibition is assessed using AP endonuclease 1 (APE1) . ESI(-)-TOF-MS analysis detects the adduct at 6389.11 amu, confirming covalent bonding .
Q. How is this compound synthesized for research applications?
- Methodological Answer : Solid-phase synthesis is a validated approach: (1) Condensation of carbonyl compounds with hydantoin precursors under controlled pH and temperature; (2) Use of 13C-labeled reagents for isotopic tracing in metabolic studies. For example, 2-semicarbazidoacetic acid is a key intermediate in patented protocols for synthesizing this compound hydrochloride, with reaction conditions optimized for purity (>95%) and yield .
Q. What detection methods are available for quantifying this compound in biological matrices?
- Methodological Answer : Immunoassays and chromatographic techniques dominate:
- Immunochromatographic assays : Colloidal gold-labeled antibodies detect this compound derivatives (e.g., nitrobenzaldehyde adducts) with a visual limit of 10 ng/mL. Cross-reactivity is minimized using carboxyphenyl-AHD-ovalbumin conjugates .
- LC-MS/MS : Quantification after derivatization with 2-nitrobenzaldehyde, validated for meat and dairy samples with recovery rates >85% .
Advanced Research Questions
Q. How do this compound-Ap adducts interfere with DNA repair mechanisms?
- Methodological Answer : APE1 repair inhibition is studied using gel-based cleavage assays:
- Procedure : Incubate this compound-Ap adducts with APE1 (10 U) in buffer (50 mM HEPES, 50 mM KCl, pH 7.5) at 37°C for 2 hours. Electrophoresis reveals reduced cleavage efficiency (e.g., 42% residual adduct vs. 95% cleavage in untreated Ap sites). Quantitative phosphorimager analysis measures repair inhibition .
- Key Finding : Adducts sterically hinder APE1’s active site, delaying repair and potentiating mutagenic outcomes .
Q. How can conflicting data on this compound’s nucleophilic reactivity be resolved?
- Methodological Answer : Contradictions arise from variable buffer conditions (e.g., ionic strength, pH) and nucleophile concentrations. To standardize:
- Control Experiments : Parallel reactions with glutathione or carbidopa under identical conditions (e.g., 100 mM NaCl, pH 7.4) to compare adduct formation rates.
- Quantitative MS : Normalize adduct signals to internal standards (e.g., 15N-labeled DNA) to control for instrument variability .
- Statistical Validation : Use ANOVA to assess significance of reactivity differences across nucleophiles .
Q. What methodological challenges arise in analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer : Key challenges include:
- Protein Binding : this compound covalently binds tissue proteins, requiring acid hydrolysis (0.2 M HCl, 60°C, 1 h) to release the analyte for detection .
- Metabolite Differentiation : Use high-resolution MS (HRMS) with isotopic labeling (e.g., 13C3-1-aminohydantoin) to distinguish parent compounds from metabolites in urine or plasma .
- Dynamic Modeling : Apply compartmental PK models (e.g., NONMEM) to correlate tissue residue data with antibacterial efficacy in ex vivo assays .
Q. Data Contradiction Analysis
Q. Why do studies report divergent stability profiles for this compound adducts?
- Resolution Strategy : Discrepancies stem from:
- pH Sensitivity : Adduct stability decreases under alkaline conditions (e.g., NaOH work-up degrades 58% of adducts vs. 12% in neutral buffers) .
- Temperature Effects : Storage at -80°C preserves adduct integrity, while room temperature accelerates hydrolysis. Include stability controls (e.g., spiked samples stored at -20°C vs. 4°C) in experimental protocols .
Q. Methodological Recommendations
- Experimental Design : Use triplicate biological replicates and internal standards (e.g., stable isotopes) to ensure reproducibility .
- Data Reporting : Follow Beilstein Journal guidelines: Limit main text to critical data (≤5 compounds), with supplementary files for raw datasets (e.g., gel images, MS spectra) .
- Ethical Compliance : For studies involving animal tissues, adhere to institutional review protocols for residue analysis and disposal .
Properties
IUPAC Name |
1-aminoimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYKDNGUEZRPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212226 | |
Record name | 1-Aminoimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6301-02-6 | |
Record name | 1-Aminohydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6301-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminohydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006301026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6301-02-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aminoimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminoimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINOHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0ZQ4HR43J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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